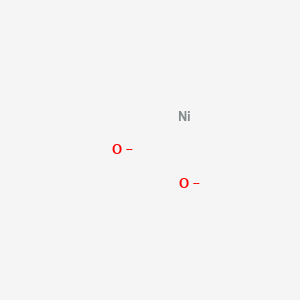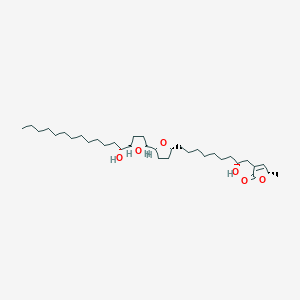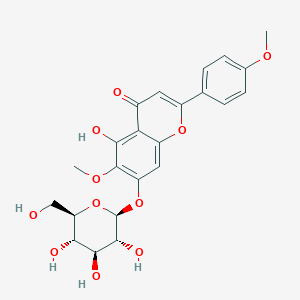
Linaroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linaroside is a natural product found in Arnica chamissonis, Iris spuria, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity of Linaroside
Linaroside, isolated from Lantana camara, exhibits notable antimycobacterial activity. A study evaluated its effectiveness against Mycobacterium tuberculosis, with linaroside showing a 30% inhibition rate at a concentration of 6.25 µg/mL. This suggests its potential as an antimycobacterial agent (Begum, Wahab, & Siddiqui, 2008).
Nematicidal Applications
Nematicidal Effects on Root-Knot Nematode
Another study involving Lantana camara identified linaroside's nematicidal properties. Linaroside demonstrated 85% mortality against the root-knot nematode Meloidogyne incognita at a 1.0% concentration. This level of effectiveness was comparable to that of conventional nematicides (Begum, Wahab, Siddiqui, & Qamar, 2000).
Agricultural Applications
Impact on Soybean Seed Germination
In the agricultural sector, linaroside's influence on soybean seed germination was studied. Treating soybean seeds with a 0.001% linaroside solution enhanced germination energy under complex stress conditions, indicating its potential as a growth regulator in agriculture (Kirilov et al., 2017).
Eigenschaften
Produktname |
Linaroside |
|---|---|
Molekularformel |
C23H24O11 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(22(31-2)19(17)27)33-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
JNNRILAYMZYEQB-FZFRBNDOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Synonyme |
linaroside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



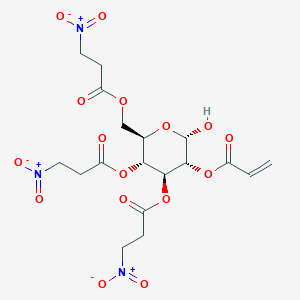

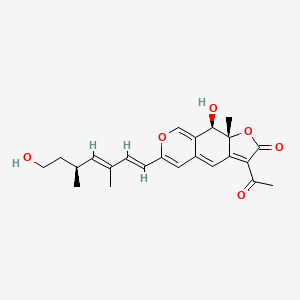
![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)
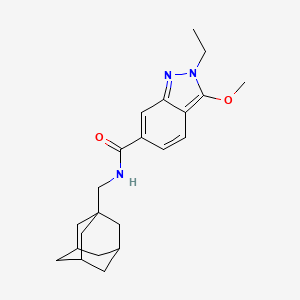





![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)
